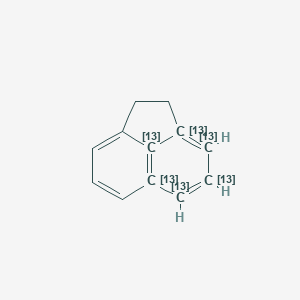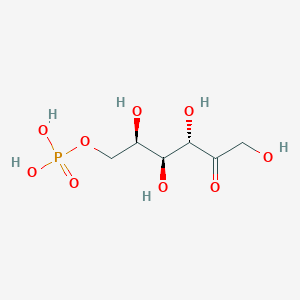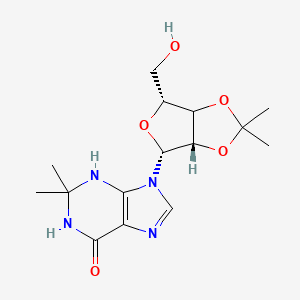
Sodium ZINC chlorophyllin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium zinc chlorophyllin is a semi-synthetic derivative of chlorophyll, the green pigment found in plants and algae. It is created by replacing the magnesium ion in chlorophyll with a zinc ion and converting the molecule into a water-soluble form. This compound is known for its antioxidant properties and potential health benefits, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Sodium zinc chlorophyllin is typically synthesized from natural chlorophyll extracted from plant sources such as pine needles. The process involves several steps:
Extraction: Chlorophyll is extracted using an ethanol-water solution.
Saponification: The extracted chlorophyll undergoes saponification to remove the phytol tail, resulting in chlorophyllide.
Purification: The chlorophyllide is purified to remove impurities.
Substitution Reaction: The magnesium ion in chlorophyllide is replaced with a zinc ion through a substitution reaction, forming zinc chlorophyllide.
Salification: The zinc chlorophyllide is then converted into its sodium salt form, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
化学反应分析
Types of Reactions: Sodium zinc chlorophyllin undergoes various chemical reactions, including:
Oxidation: It can act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Reduction: It can participate in redox reactions, donating electrons to stabilize reactive species.
Substitution: The zinc ion can be replaced with other metal ions under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as ascorbic acid can be used.
Substitution: Metal salts like copper sulfate can be used to replace the zinc ion.
Major Products:
Oxidation: The major products are typically oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Other metallochlorophyllins, such as sodium copper chlorophyllin.
科学研究应用
Sodium zinc chlorophyllin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties of metalloporphyrins and their interactions with other molecules.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, as well as its potential to protect against DNA damage.
作用机制
Sodium zinc chlorophyllin exerts its effects through several mechanisms:
Antioxidant Activity: It neutralizes free radicals by donating electrons, thereby preventing oxidative damage to cells and tissues.
Enzyme Inhibition: It inhibits enzymes such as cytochrome P450, which are involved in the activation of procarcinogens, reducing the risk of chemically induced cancers.
Metal Chelation: It forms tight complexes with metal ions, which can help in detoxifying harmful metals and preventing their accumulation in the body.
相似化合物的比较
Sodium Copper Chlorophyllin: Similar in structure but contains copper instead of zinc. It is also used for its antioxidant and anti-inflammatory properties.
Sodium Iron Chlorophyllin: Contains iron and is studied for its potential health benefits, including antioxidant activity.
Uniqueness: Sodium zinc chlorophyllin is unique due to its specific metal ion, which imparts distinct antioxidant properties and potential health benefits. Its ability to form stable complexes with other molecules makes it particularly useful in various applications, from food additives to therapeutic agents .
属性
IUPAC Name |
trisodium;zinc;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.3Na.Zn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5/t17-,21-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBKULBOPIKII-ZWPRWVNUSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N4Na3O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

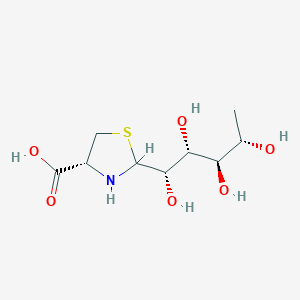
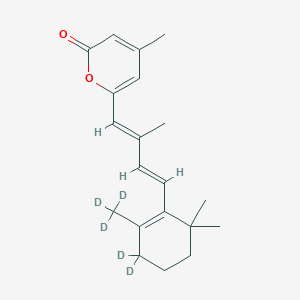
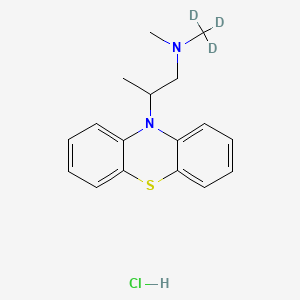
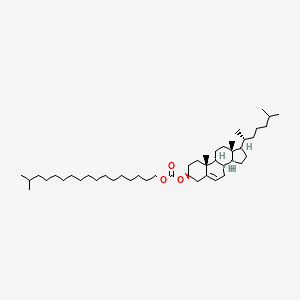

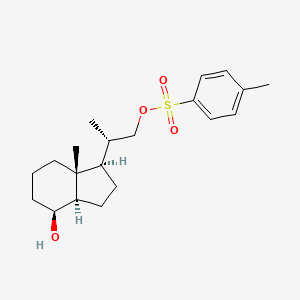
![tert-butyl N-[(E)-butylideneamino]carbamate](/img/structure/B1147298.png)
